CID 45157716

Description

Historical Context and Development

The use of lithium salts in medicinal and commercial products dates to the late 19th century, when lithium-containing beverages like lithia water were marketed as health tonics. Lithium citrate, a key component of these early formulations, gained prominence in 1929 as an ingredient in 7Up Lithiated Lemon Soda, a patent medicine advertised to alleviate hangovers. The beverage’s original formula contained lithium citrate, leveraging lithium’s purported mood-stabilizing properties. However, regulatory changes in 1936 prompted the removal of therapeutic claims, leading to the rebranding of 7Up without lithium.

In parallel, lithium citrate’s psychiatric applications were explored, culminating in its adoption as a mood stabilizer for bipolar disorder and mania by the mid-20th century. This dual historical trajectory—spanning consumer products and pharmacotherapy—underscores its cultural and scientific significance.

Chemical Identity and Nomenclature

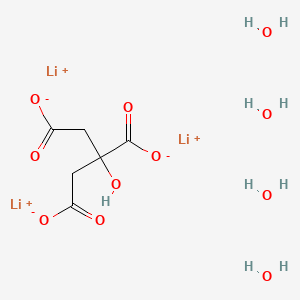

Trilithium citrate tetrahydrate is systematically named lithium 2-hydroxypropane-1,2,3-tricarboxylate tetrahydrate , reflecting its anhydrous citric acid backbone coordinated with three lithium ions and four water molecules. Key identifiers include:

The compound’s monoclinic structure ($$ \text{Space Group } I12/a1 $$) features lattice parameters $$ a = 18.177 \, \text{Å} $$, $$ b = 12.304 \, \text{Å} $$, $$ c = 20.595 \, \text{Å} $$, and $$ \beta = 90.31^\circ $$. This arrangement facilitates hydrogen bonding between citrate anions and water molecules, stabilizing the tetrahydrate form.

Significance in Chemical Research

Trilithium citrate tetrahydrate serves as a critical reagent in three domains:

- Electrochemical Imaging : Neutron tomography studies utilize lithium isotopes ($$ ^6\text{Li} $$ and $$ ^7\text{Li} $$) to differentiate electrodeposited lithium from electrolyte salts in battery anodes, enabling non-invasive analysis of dendrite formation.

- Amino Acid Analysis : Lithium citrate buffers (e.g., MCI BUFFER™ PF-KIT) enhance chromatographic resolution in physiological fluid analysis, outperforming sodium citrate systems in separating glutamine and asparagine.

- Materials Synthesis : As a precursor, it aids in synthesizing citrate salts like calcium citrate tetrahydrate ($$ \text{Ca}3(\text{C}6\text{H}5\text{O}7)2 \cdot 4\text{H}2\text{O} $$), which are pivotal in food preservation and pharmaceutical formulations.

Properties

Key on ui mechanism of action |

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium. |

|---|---|

CAS No. |

6080-58-6 |

Molecular Formula |

C6H10LiO8 |

Molecular Weight |

217.1 g/mol |

IUPAC Name |

trilithium;2-hydroxypropane-1,2,3-tricarboxylate;tetrahydrate |

InChI |

InChI=1S/C6H8O7.Li.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChI Key |

VCEPQZLVVPXUJA-UHFFFAOYSA-N |

Canonical SMILES |

[Li].C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |

Other CAS No. |

6080-58-6 |

physical_description |

Tetrahydrate: White deliquescent solid; [Merck Index] |

Pictograms |

Irritant |

Related CAS |

10377-38-5 (lithium salt) 17341-24-1 (Parent) 77-92-9 (Parent) 919-16-4 (Parent) |

Synonyms |

Litarex lithium citrate monolithium citrate |

Origin of Product |

United States |

Mechanism of Action

Target of Action

One of its primary targets is glycogen synthase kinase 3 (GSK3) , an enzyme involved in various cellular processes, including the regulation of glycogen metabolism. Lithium citrate also interacts with inositol phosphatases and glutamate receptors , particularly GluR3.

Mode of Action

Lithium citrate’s mode of action is complex and multifaceted. It inhibits the activity of GSK3 and inositol phosphatases, thereby modulating various cellular processes. Additionally, it alters the inward and outward currents of glutamate receptors, particularly GluR3, without a shift in reversal potential. This modulation of glutamate receptors helps maintain a stable, healthy level of glutamate activity between cells.

Biochemical Pathways

Lithium citrate affects several biochemical pathways. By inhibiting GSK3, it impacts the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. Its interaction with inositol phosphatases affects the phosphoinositide signaling pathway, which is involved in various cellular functions, including cell growth and survival. Furthermore, by modulating glutamate receptors, lithium citrate influences glutamatergic neurotransmission, a key process in neuronal communication.

Pharmacokinetics

Lithium citrate exhibits linear pharmacokinetics within the dose regimen used in clinical practice. It is orally well absorbed and mainly distributed in the total body water. After oral administration of a single immediate-release dose, the maximum concentration (Tmax) is observed at approximately 1–3 hours.

Result of Action

The result of lithium citrate’s action is primarily observed in its mood-stabilizing effects. It is used for the treatment of depression and mania, often in the context of bipolar disorder. By modulating various cellular processes and neurotransmission, lithium citrate helps maintain mood stability and prevent manic and depressive episodes.

Action Environment

The action of lithium citrate can be influenced by various environmental factors. Its narrow therapeutic window necessitates careful dose management and routine therapeutic drug monitoring to avoid adverse effects or lack of drug response. Factors such as age, body weight, renal function, and drug-drug interactions can also affect its pharmacokinetics and thus its efficacy and safety.

Biochemical Analysis

Biochemical Properties

Trilithium citrate tetrahydrate plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as ATP citrate lyase. This enzyme is crucial in the citric acid cycle, and its inhibition by trilithium citrate tetrahydrate can lead to reduced production of acetyl-CoA, a key molecule in lipid synthesis. Additionally, trilithium citrate tetrahydrate interacts with various proteins and biomolecules, including those involved in oxidative stress responses and inflammation. These interactions are primarily through competitive inhibition, where trilithium citrate tetrahydrate competes with natural substrates for binding sites on enzymes and proteins.

Cellular Effects

Trilithium citrate tetrahydrate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. For instance, trilithium citrate tetrahydrate can inhibit the activity of glycogen synthase kinase-3 (GSK-3), leading to altered gene expression and cellular metabolism. This compound also impacts cellular metabolism by reducing the availability of acetyl-CoA, thereby affecting lipid synthesis and energy production. Furthermore, trilithium citrate tetrahydrate has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of trilithium citrate tetrahydrate involves its interaction with various biomolecules at the molecular level. It binds to the active sites of enzymes such as ATP citrate lyase and GSK-3, inhibiting their activity. This inhibition leads to downstream effects on cellular processes, including reduced lipid synthesis and altered gene expression. Trilithium citrate tetrahydrate also affects the expression of genes involved in oxidative stress responses and inflammation, further influencing cellular function. These molecular interactions highlight the compound’s potential therapeutic applications in metabolic disorders and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trilithium citrate tetrahydrate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that trilithium citrate tetrahydrate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in research.

Dosage Effects in Animal Models

The effects of trilithium citrate tetrahydrate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes such as ATP citrate lyase. At higher doses, trilithium citrate tetrahydrate can induce toxic effects, including liver and kidney damage. These dosage-dependent effects are essential for determining the compound’s therapeutic window and ensuring its safe use in research and potential clinical applications.

Metabolic Pathways

Trilithium citrate tetrahydrate is involved in several metabolic pathways, primarily through its inhibition of ATP citrate lyase. This enzyme is a key player in the citric acid cycle, and its inhibition by trilithium citrate tetrahydrate leads to reduced production of acetyl-CoA. This reduction affects various metabolic processes, including lipid synthesis and energy production. Additionally, trilithium citrate tetrahydrate interacts with other enzymes and cofactors involved in oxidative stress responses and inflammation, further influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, trilithium citrate tetrahydrate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that recognize its structure. Once inside the cell, trilithium citrate tetrahydrate can localize to specific compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular function. The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability, which affect its localization and accumulation.

Subcellular Localization

The subcellular localization of trilithium citrate tetrahydrate is crucial for its activity and function. The compound has been observed to localize to the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in metabolic processes. Trilithium citrate tetrahydrate’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. This subcellular distribution is essential for understanding the compound’s mechanism of action and optimizing its use in research and potential therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications

Lithium Therapy

Trilithium citrate tetrahydrate is utilized in the pharmaceutical industry primarily for its lithium content, which is effective in treating mood disorders such as bipolar disorder. Lithium ions play a crucial role in stabilizing mood and reducing the frequency of manic episodes.

- Dosage Formulation : The compound is often compared to lithium carbonate in terms of lithium delivery. For instance, it is noted that 1 gram of trilithium citrate tetrahydrate provides approximately 10.6 mmol of lithium, which is significantly less than the 27 mmol provided by the same weight of lithium carbonate .

Analytical Chemistry

Buffering Agent

In analytical chemistry, trilithium citrate tetrahydrate serves as a buffering agent, particularly in amino acid analysis. It helps maintain pH levels during various chemical reactions, which is critical for accurate results.

- Buffer Properties : The compound exhibits effective buffering capacity within a pH range of 8.0 to 9.5, making it suitable for various biochemical assays .

Battery Technology

Electrolyte Component

Trilithium citrate tetrahydrate has been identified as a potential component in battery technologies, particularly in lithium-ion batteries. Its solubility in water and ethanol enhances its utility as an electrolyte or additive.

- Performance Metrics : The compound's high purity (≥98%) and low levels of impurities such as chloride and iron (both ≤0.005%) make it an ideal candidate for applications requiring high-performance electrolytes .

Food Industry

Food Additive

Due to its properties as a citrate salt, trilithium citrate tetrahydrate may find applications as a food additive, particularly in enhancing flavor profiles or acting as a preservative.

Research Applications

Biochemical Studies

Research studies have utilized trilithium citrate tetrahydrate to investigate its effects on cellular processes and biochemical pathways involving lithium ions.

- Case Study Example : A notable study published in the Journal of Clinical Psychiatry examined the pharmacokinetics of lithium salts, including trilithium citrate tetrahydrate, highlighting its absorption rates and therapeutic indices compared to other lithium compounds .

Comparison with Similar Compounds

Chemical and Structural Properties

Trilithium citrate tetrahydrate (TLCT), with the formula Li₃HOC(COO)(CH₂COO)₂·4H₂O (CAS 6080-58-6, molecular weight 281.98 g/mol), crystallizes in a monoclinic system (space group I12/a1) but exhibits pseudo-orthorhombic symmetry due to structural similarities in lattice parameters and thermal expansion . Key structural features include:

- Coordination Geometry : Six independent lithium cations, with Li⁺ ions tetrahedrally coordinated by oxygen atoms (Li–O bond distances: 1.859–2.057 Å), except Li7, which forms a distorted octahedron (average Li–O: 2.165 Å) .

- Hydrogen Bonding : A three-dimensional network of strong hydrogen bonds (O–O distance: ~2.85 Å, O–H–O angle: ~165°) involving all water molecules and hydroxyl groups of citrate anions .

- Crystallographic Parameters :

Physical and Functional Properties

- Elastic Properties: TLCT has a longitudinal elastic stiffness of ~1.627 GPa, lower than citric acid and its monohydrate but comparable to other metal citrates (e.g., trisodium citrate) .

- Thermal Stability : Decomposes at ~380 K without phase transitions between 260–380 K .

- Applications: Energy Storage: Acts as a dual carbon source and template for hierarchical porous carbon (HPC) in lithium-sulfur batteries, achieving BET surface areas up to 991 m²/g . Pharmaceuticals: Used to treat bipolar disorder, reducing self-harm risk by modulating serotonin synthesis and Wnt/β-catenin signaling . Analytical Chemistry: Facilitates amino acid gradient elution in chromatography .

Comparison with Similar Citrate Compounds

Crystal Structure and Coordination Chemistry

Key Observations :

Elastic and Thermal Properties

| Compound | Mean Elastic Stiffness (GPa) | Thermal Expansion Anisotropy | Thermoelastic Constants (Tij) |

|---|---|---|---|

| TLCT | ~1.6 | Low | Minimal temperature dependence |

| Citric acid monohydrate | ~1.2 | High | Strong volume expansion |

| Trisodium citrate pentahydrate | ~1.7 | Moderate | Stable up to 350 K |

| Calcium citrate hexahydrate | N/A | High | Phase transitions above 50°C |

Q & A

Q. How is trilithium citrate tetrahydrate (TLCT) synthesized for crystallographic studies?

TLCT is synthesized by controlled evaporation of aqueous solutions at ~315 K, yielding large single crystals suitable for structural analysis. The process ensures minimal defects, critical for studying pseudo-orthorhombic symmetry in its monoclinic framework .

Q. What experimental methods are used to determine the crystal structure of TLCT?

X-ray crystallography with SHELX programs (e.g., SHELXS-97 and SHELXL-97) is employed. Key parameters include:

- Space group: I12/a1 (No. 15)

- Lattice constants: a = 18.177(4) Å, b = 12.304(2) Å, c = 20.595(4) Å, β = 90.31(3)°

- Coordination: Li⁺ ions exhibit tetrahedral (Li–O: 1.859–2.057 Å) or octahedral (Li7–O: ~2.165 Å) geometries .

Q. How is the solubility of TLCT measured, and what are the key findings?

Gravimetric methods at controlled temperatures reveal:

| Temperature (°C) | Solubility (g/100 mL H₂O) |

|---|---|

| 25 | 74.5 |

| 100 | 66.7 |

| Solubility decreases with temperature, indicating retrograde behavior . |

Q. What spectroscopic techniques characterize hydrogen bonding in TLCT?

Hydrogen bonding is analyzed via:

- O–O distances : ~2.85 Å (intermolecular).

- O–H–O angles : ~165° (strong directional bonds). Intramolecular bonds involve hydroxyl groups of citrate anions, confirmed by neutron diffraction or IR spectroscopy .

Q. How is TLCT used in amino acid quantification workflows?

TLCT serves as a buffer in HPLC mobile phases (e.g., 14.1 g/L TLCT, 70 mL 2-methoxyethanol, 13.3 mL 60% HClO₄). This formulation stabilizes pH (2.6) for ion-exchange chromatography, enabling precise amino acid separation .

Advanced Research Questions

Q. How can researchers resolve contradictions between thermal expansion data and proposed phase transitions in TLCT?

Despite pseudo-orthorhombic symmetry suggesting phase transitions near 293 K, thermal expansion studies (260–380 K) using Fizeau interferometry show no anomalies. Lamellar twinning observed via polarizing microscopy may mask transition signals, requiring synchrotron-based diffraction for dynamic structural tracking .

Q. What methodologies explain the anisotropic elastic properties of TLCT?

Ultrasonic resonance measurements reveal weak elastic anisotropy (e.g., longitudinal stiffness). This arises from:

Q. How do hydration/dehydration cycles affect TLCT’s crystallographic stability?

Thermogravimetric analysis (TGA) shows:

- Dehydration : Loss of 4 H₂O at 105°C.

- Decomposition : ~380°C. In situ XRD confirms structural collapse upon dehydration, necessitating humidity-controlled environments for storage .

Q. What strategies mitigate twinning artifacts in TLCT diffraction experiments?

- Crystal selection : Use untwinned crystals identified via polarized light microscopy.

- Data refinement : Apply twin laws (e.g., c and b glide planes) in SHELXL.

- Temperature control : Avoid thermal gradients during data collection to suppress twin domain formation .

Q. How does Li⁺ coordination geometry influence TLCT’s reactivity in ion-exchange applications?

The distorted LiO₆ octahedron (Li7 site) and tetrahedral LiO₄ sites create varied ion-exchange kinetics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.